![molecular formula C14H20ClNO2 B14164189 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine CAS No. 5739-73-1](/img/structure/B14164189.png)
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine
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Overview
Description
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring attached to a chlorinated phenoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Chloro-4-methylphenoxy)propyl]morpholine
- 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine oxalate
Uniqueness
This compound stands out due to its unique structural features and versatile applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential biological activities.
Properties
CAS No. |
5739-73-1 |
---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine |
InChI |
InChI=1S/C14H20ClNO2/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
InChI Key |
MTOUIWMQUCNOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCOCC2 |
Origin of Product |
United States |
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